
Diethyl (4-chlorobutanoyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-chlorobutanoyl)propanedioate is an organic compound that belongs to the class of malonic esters. These compounds are characterized by the presence of two ester groups attached to a central carbon atom. This compound is particularly interesting due to its unique structure, which includes a chlorinated butanoyl group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (4-chlorobutanoyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 4-chlorobutanoyl chloride. The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion of diethyl propanedioate. This enolate ion then reacts with 4-chlorobutanoyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (4-chlorobutanoyl)propanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the butanoyl group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form a substituted monocarboxylic acid.
Common Reagents and Conditions
Sodium Ethoxide: Used to generate the enolate ion.
Hydrochloric Acid: Used in hydrolysis reactions.
Heat: Applied in decarboxylation reactions.
Major Products Formed
Substituted Malonic Esters: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Substituted Monocarboxylic Acids: Formed through decarboxylation.
Wissenschaftliche Forschungsanwendungen
Diethyl (4-chlorobutanoyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of diethyl (4-chlorobutanoyl)propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various chemical reactions, such as alkylation and substitution. The presence of the chlorinated butanoyl group adds to the compound’s reactivity, allowing it to interact with a wide range of molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the chlorinated butanoyl group.
Diethyl Acetamidomalonate: Contains an acetamido group instead of a chlorinated butanoyl group.
Diethyl Bromomalonate: Contains a bromine atom instead of a chlorine atom.
Uniqueness
Diethyl (4-chlorobutanoyl)propanedioate is unique due to the presence of the chlorinated butanoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
54362-88-8 |
|---|---|
Molekularformel |
C11H17ClO5 |
Molekulargewicht |
264.70 g/mol |
IUPAC-Name |
diethyl 2-(4-chlorobutanoyl)propanedioate |
InChI |
InChI=1S/C11H17ClO5/c1-3-16-10(14)9(11(15)17-4-2)8(13)6-5-7-12/h9H,3-7H2,1-2H3 |
InChI-Schlüssel |
ZUILOBMUFIJTBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)CCCCl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14630556.png)

![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)

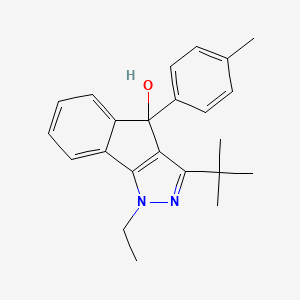
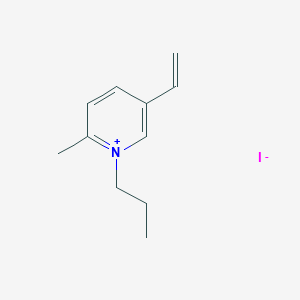
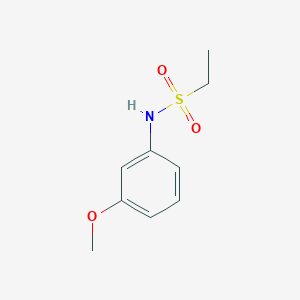
![2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14630605.png)
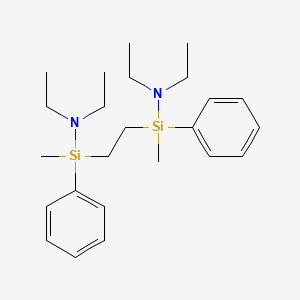
![(1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14630617.png)
![2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14630621.png)
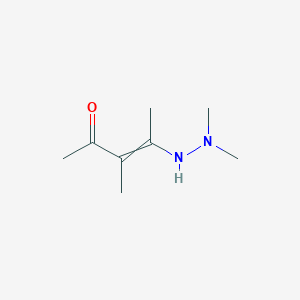
![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)

